molecular formula C7H4ClF3O B13070571 1-Chloro-3-(difluoromethoxy)-5-fluorobenzene

1-Chloro-3-(difluoromethoxy)-5-fluorobenzene

Cat. No.: B13070571
M. Wt: 196.55 g/mol
InChI Key: ZCTJBZRCLVRGRP-UHFFFAOYSA-N
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Description

1-Chloro-3-(difluoromethoxy)-5-fluorobenzene is an organic compound with the molecular formula C7H4ClF3O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and difluoromethoxy groups

Preparation Methods

The synthesis of 1-Chloro-3-(difluoromethoxy)-5-fluorobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 3-(difluoromethoxy)-5-fluorobenzene using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced catalysts and optimized reaction conditions to achieve high purity and yield .

Chemical Reactions Analysis

1-Chloro-3-(difluoromethoxy)-5-fluorobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted benzene derivative.

Mechanism of Action

The mechanism by which 1-Chloro-3-(difluoromethoxy)-5-fluorobenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The pathways involved can vary, but often include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

1-Chloro-3-(difluoromethoxy)-5-fluorobenzene can be compared to other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

1-Chloro-3-(difluoromethoxy)-5-fluorobenzene is an aromatic compound characterized by a unique combination of halogen substituents on a benzene ring. Its molecular formula is C7_7H4_4ClF3_3O, which includes a difluoromethoxy group. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its distinctive electronic and steric properties imparted by the halogen atoms. This article explores the biological activity of this compound, focusing on its interactions with biological molecules, potential therapeutic effects, and relevant research findings.

The presence of chlorine and fluorine atoms significantly influences the chemical reactivity and biological interactions of this compound. The halogen atoms enhance the compound's ability to form strong interactions with proteins and nucleic acids, which is critical for modulating enzyme activity and influencing cellular pathways. These properties make it a candidate for further research in medicinal chemistry.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological targets :

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial properties. For example, derivatives of chlorinated and fluorinated compounds have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Cytotoxic Effects : Fluorinated derivatives have demonstrated potent cytotoxic effects, particularly under hypoxic conditions. These compounds are more effective inhibitors of hexokinase II (HKII) than their non-fluorinated counterparts . This suggests that this compound may also possess similar cytotoxic properties.
  • Enzyme Modulation : The halogen substituents can enhance binding affinity to target proteins or receptors, making this compound valuable for research into new therapeutic agents aimed at various diseases.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of halogenated compounds. The following table summarizes key structural features that influence the biological activity of similar compounds:

Compound NameStructural FeaturesBiological Activity
1-Chloro-3-(difluoromethoxy)-2-methylbenzeneMethyl group at position 2Moderate antibacterial activity
1-Chloro-3-(difluoromethoxy)-2-fluoro-5-(trifluoromethyl)benzeneAdditional trifluoromethyl groupEnhanced cytotoxicity
1-Chloro-4-fluoro-2-methoxybenzeneDifferent positioning of chlorine and fluorineVariable antibacterial effects
2-Chloro-4-fluoro-5-nitrophenolNitro group instead of difluoromethoxyReduced activity against certain pathogens

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various chlorinated compounds, it was found that certain derivatives exhibited submicromolar activity against MRSA, indicating that modifications in the structure can lead to enhanced antibacterial properties .
  • Cytotoxicity in Cancer Models : Research on fluorinated derivatives showed that these compounds could effectively inhibit cancer cell growth, particularly in models mimicking hypoxic tumor environments. The modifications at the C-2 position with halogens were found to enhance stability and uptake, making these compounds effective at lower doses .

Properties

Molecular Formula

C7H4ClF3O

Molecular Weight

196.55 g/mol

IUPAC Name

1-chloro-3-(difluoromethoxy)-5-fluorobenzene

InChI

InChI=1S/C7H4ClF3O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H

InChI Key

ZCTJBZRCLVRGRP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)OC(F)F

Origin of Product

United States

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